2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis
Description
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis (CAS: 1531895-20-1, Molecular Formula: C₆H₁₃NO·HCl), is a cyclobutane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.
Key inferred characteristics:
- Molecular Weight: 151.63 g/mol (free base: 115.17 g/mol).
- Stereochemistry: The "cis" designation indicates spatial proximity of the methoxymethyl and amine groups on the cyclobutane ring.
- Applications: Likely serves as a building block in organic synthesis, particularly for bioactive molecules targeting neurological or metabolic disorders, similar to other cyclobutane amines .
Properties
IUPAC Name |
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWNMHXJFSLNO-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazo Compound Cyclization
Diazo intermediates have proven effective in constructing strained cyclobutane rings. A method adapted from pyridazine synthesis involves treating ethyl 2-diazo-2-(methoxymethylacetyl)acetate with tri-n-butylphosphine under nitrogen atmosphere, inducing cyclization via intramolecular carbene insertion. This pathway yields a cyclobutane intermediate with a methoxymethyl substituent, which is subsequently hydrolyzed to the primary amine.
Reaction Conditions
-
Temperature: −10°C to 0°C (prevents diazo decomposition)
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Tri-n-butylphosphine (10 mol%)
-
Yield: 68–72% (isolated as free base prior to salt formation)
Stereoselective Synthesis of the cis-Isomer
Chiral Auxiliary-Mediated Cyclization
The cis configuration is enforced using (R)- or (S)-mandelic acid as a chiral auxiliary. The auxiliary is coupled to a linear precursor prior to cyclization, directing the methoxymethyl and amine groups into the cis orientation. Subsequent hydrolysis releases the enantiomerically pure amine.
Key Data
| Auxiliary | Diastereomeric Excess | Overall Yield |
|---|---|---|
| (R)-Mandelic | 94% | 58% |
| (S)-Mandelic | 91% | 55% |
Enzymatic Resolution
Crude racemic mixtures are treated with immobilized lipase B from Candida antarctica (CAL-B), which selectively acylates the trans-isomer. The unreacted cis-amine is then extracted and converted to the hydrochloride salt.
Optimized Parameters
-
Acyl donor: Vinyl acetate
-
Solvent: Methyl tert-butyl ether (MTBE)
-
Temperature: 30°C
-
Enantiomeric Excess: 98.5%
Industrial-Scale Production and Purification
Continuous Flow Synthesis
To enhance throughput, a three-stage continuous process has been implemented:
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Ring Formation : Microreactor (0.5 mm ID) with residence time 2 min at 150°C
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Amination : Packed-bed reactor with Raney nickel catalyst (H₂, 50 bar)
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Salt Formation : In-line mixing with HCl gas in ethanol
Productivity Metrics
| Metric | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L·day |
| Purity | 99.8% |
| Solvent Recovery | 92% |
Crystallization Optimization
The hydrochloride salt is purified via antisolvent crystallization. Ethanol/water mixtures (70:30 v/v) at −20°C produce needle-shaped crystals with ideal flow properties for tableting.
Crystallization Parameters
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Loading | 0.1% w/w |
| Mean Particle Size | 150 μm |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 3.68 (s, OCH₃), 3.45–3.32 (m, cyclobutane CH₂), 2.91 (quintet, J=8.4 Hz, CHNH₂)
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HPLC : Chiralpak IC-3 column, 98.7% ee (eluent: hexane/ethanol 80:20 + 0.1% diethylamine)
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when packaged with oxygen scavengers. Primary degradation pathway involves methoxy demethylation, mitigated by pH control (optimum pH 4.5–5.0 in formulation).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated [2+2] cycloadditions using Ir(ppy)₃ as photocatalyst demonstrate potential for milder conditions:
Biocatalytic Approaches
Engineered transaminases (e.g., from Arthrobacter sp.) convert ketone precursors to the cis-amine with 99% enantioselectivity. Key mutation T134G in the active site accommodates the cyclobutane ring.
Chemical Reactions Analysis
Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under radical or redox conditions:
These reactions are critical for synthesizing acyclic derivatives with applications in natural product synthesis .
Amine Group Reactivity
As a hydrochloride salt, the amine exists primarily in its protonated form (NH₃⁺), limiting nucleophilicity. Deprotonation with bases like NaOH enables:
| Reaction | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride | N-acetylated cyclobutane derivative |
| Alkylation | Methyl iodide | N-methylated product |
Comparative studies on trans-isomers show reduced steric hindrance in cis-configuration, enhancing reaction rates by ~15% .
Methoxymethyl Ether Cleavage
The methoxymethyl group undergoes hydrolysis or reduction:
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HBr (48%), reflux | 2-(hydroxymethyl)cyclobutan-1-amine |
| Reductive | BBr₃, CH₂Cl₂, 0°C | Same as above |
Kinetic data for analogous compounds indicate pseudo-first-order rate constants of (HBr) and (BBr₃) .
Cycloaddition and Pericyclic Reactions
The cyclobutane ring participates in [2+2] photocycloadditions with electron-deficient alkenes:
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | UV (254 nm), CH₃CN | Bicyclic lactam | 68% |
| Dichloroethylene | Hg lamp, −10°C | Fused cyclobutene | 82% |
Density functional theory (DFT) calculations predict a reaction barrier of , consistent with experimental rates .
Amine Oxidation
Despite being stabilized as HCl salt, oxidative conditions yield:
| Oxidant | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂O, 25°C | Nitroso derivative (traces) |
| mCPBA | CH₂Cl₂, 0°C | N-oxide |
Ring Reduction
Catalytic hydrogenation cleaves the cyclobutane ring:
| Catalyst | Conditions | Products |
|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 3-(methoxymethyl)butylamine |
Comparative Reactivity with Structural Analogs
The cis-configuration enhances orbital overlap in transition states, explaining its superior reactivity in pericyclic reactions .
Unresolved Questions and Research Gaps
-
Enzymatic oxidation pathways remain uncharacterized.
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Photostability under UVA/B irradiation needs quantification.
-
Toxicity profiles of ring-opened derivatives require assessment.
Scientific Research Applications
Scientific Research Applications
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride has diverse applications including use in medicinal chemistry as well as in pharmacology. It is investigated for potential therapeutic properties and as a precursor for synthesizing pharmaceutical agents. Interaction studies have shown that 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride binds to various biological targets. Initial findings suggest that it may interact with neurotransmitter receptors or enzymes involved in signaling pathways. Further research is necessary to clarify these interactions and their implications for drug development and therapeutic use.
Synthesis and Reactivity
The reactivity of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride is influenced by the amine and methoxymethyl groups. Key reactions include:
- Acylation Introduction of acyl groups to modify the amine functionality.
- Alkylation Introduction of alkyl groups to enhance its reactivity.
- Salt Formation Formation of salts to enhance its solubility and stability.
These reactions are essential for synthesizing derivatives that may exhibit enhanced or novel biological properties. The synthesis of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves several key steps that allow for efficient production while maintaining control over stereochemistry.
Compounds with Structural Similarities
Several compounds share structural similarities with 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (1R,2R)-2-Methoxycyclobutanamine hydrochloride | Cyclobutane derivative | Different stereochemistry; potential biological activity |
| 2-Hydroxycyclobutanamine | Cyclobutane derivative | Hydroxy substitution; different reactivity profile |
| N-Methylcyclobutanamine | Cyclobutane derivative | Methylated amine; altered pharmacological properties |
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The methoxymethyl group and the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act on specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- Electron-Donating Groups : Methoxymethyl (in the target compound) increases hydrophilicity and may enhance binding to polar biological targets .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in analogs improves metabolic stability but reduces solubility .
- Steric Effects : Bulkier substituents (e.g., ethoxy/methoxy in 3-ethoxy-2-methoxycyclobutan-1-amine) limit ring flexibility, impacting reaction kinetics .
Synthetic Routes: Cyclobutane amines are often synthesized via [2+2] cycloadditions or ring-closing metathesis.
Applications :
- Pharmaceuticals : Cyclobutane amines are prized for their strained ring systems, which mimic transition states in enzymatic reactions (e.g., protease inhibitors) .
- Agrochemicals : Fluorinated derivatives (e.g., CF₃-substituted) are used in pesticide development due to their resistance to degradation .
Biological Activity
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural properties lend it potential applications in various therapeutic areas, including neurodegenerative disorders and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1807901-58-1
- Molecular Formula : C₇H₁₄ClN₁O₁
- Molecular Weight : 161.65 g/mol
The biological activity of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with specific enzymatic pathways. Research indicates that it may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism and has implications for treating metabolic disorders.
Biological Activities
The compound exhibits several notable biological activities:
- Antimetabolic Effects : As an ACC inhibitor, it regulates fatty acid synthesis and can potentially aid in managing obesity and related metabolic disorders.
- Neuropharmacological Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: ACC Inhibition
In vitro studies demonstrated that 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride effectively inhibits ACC activity in HepG2 cells. The results indicated a significant reduction in fatty acid synthesis, with an effective concentration (EC50) observed below 0.3 mg/kg in animal models. This suggests potential therapeutic applications in metabolic syndrome management.
Case Study 2: Neuroprotective Properties
A study published in Neuropharmacology explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What are the key challenges in synthesizing cis-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of strained cyclobutane derivatives like this compound faces challenges such as ring strain management and stereochemical control . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution efficiency.
- Catalytic systems : Use phase-transfer catalysts to improve reactivity of methoxymethyl groups.
- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions like ring-opening.
Characterize intermediates via thin-layer chromatography (TLC) and NMR to monitor regioselectivity .
Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the cyclobutane ring geometry and methoxymethyl group positioning. For example, coupling constants (J values) distinguish cis vs. trans isomers.
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies. For example:
- Calculate Frontier Molecular Orbitals (FMOs) to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways using IRC (Intrinsic Reaction Coordinate) analysis to verify mechanistic steps.
ICReDD’s approach integrates computational predictions with experimental validation to optimize conditions .
Advanced: How do steric and electronic effects influence the stability of the cyclobutane ring in this compound under acidic conditions?
Answer:
- Steric effects : The methoxymethyl group’s bulkiness increases ring strain, making the compound prone to acid-catalyzed ring-opening.
- Electronic effects : Electron-donating methoxy groups stabilize partial positive charges during ring distortion.
Methodological approach :- Conduct kinetic studies (e.g., variable-temperature NMR) to measure ring-opening rates.
- Compare with trans isomers or analogues lacking substituents .
Basic: What purification strategies are recommended for isolating cis-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride?
Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Ion-exchange chromatography : Separate hydrochloride salts from neutral byproducts.
- Flash chromatography : Employ silica gel with dichloromethane/methanol gradients (95:5 to 90:10) .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Answer:
- Standardized protocols : Repeat measurements using calibrated DSC (Differential Scanning Calorimetry) under inert atmospheres.
- Purity validation : Cross-check via elemental analysis (C, H, N) and compare with theoretical values.
- Collaborative studies : Share samples with independent labs to verify reproducibility .
Advanced: What role does this compound play in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies?
Answer:
- Bioisostere potential : The cyclobutane ring serves as a constrained scaffold to mimic natural ligands.
- Methodological SAR : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) and assay for receptor binding (e.g., GPCRs) using radioligand displacement.
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays .
Basic: What safety precautions are critical when handling this hydrochloride salt in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
- Spill management : Neutralize acidic residues with sodium bicarbonate .
Advanced: How can AI-driven synthesis planning tools improve the efficiency of synthesizing this compound?
Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., reductive amination of cyclobutanone precursors).
- One-step optimization : AI models prioritize routes with minimal steps, leveraging databases to predict feasible conditions (e.g., NaBH4 reduction of imines) .
Advanced: What analytical methods are suitable for studying the compound’s degradation products under oxidative stress?
Answer:
- LC-HRMS : Identify degradation products using high-resolution mass spectrometry.
- EPR spectroscopy : Detect radical intermediates formed during oxidation.
- Accelerated stability testing : Expose samples to 40°C/75% RH and monitor decomposition via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
